NSC-302036

Description

Overview of Current Research Trajectories for NSC-302036 Based on the available information, current research trajectories for NSC-302036 appear to involve its characterization as a chemical entity and potential inclusion in databases of natural products or compounds with biological relevance.alfa-chemistry.comnaturalproducts.netThe identification of synonyms like Anthothecol (B1261871) and its presence in databases like NPASS suggests an ongoing effort to catalog and potentially screen this compound for various properties.alfa-chemistry.comnaturalproducts.netWhile detailed current research projects or findings are not explicitly provided, the existence of its PubChem entry and listing in chemical databases indicates its availability and potential for further academic exploration into its physical, chemical, and potential biological characteristics.alfa-chemistry.comnaturalproducts.net

Data tables:

| Property | Value | Source |

| PubChem CID | 99980 | alfa-chemistry.com |

| Synonyms | Anthothecol, 10410-83-0 | alfa-chemistry.com |

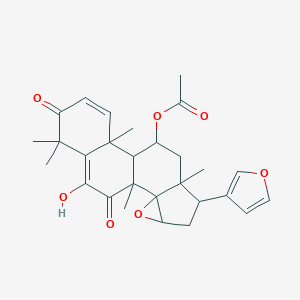

| Molecular Formula | C28H32O7 | alfa-chemistry.com |

| Molecular Weight | 480.5 g/mol | alfa-chemistry.com |

| IUPAC Name | [6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate | alfa-chemistry.com |

Properties

CAS No. |

10410-83-0 |

|---|---|

Molecular Formula |

C28H32O7 |

Molecular Weight |

480.5 g/mol |

IUPAC Name |

[6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate |

InChI |

InChI=1S/C28H32O7/c1-14(29)34-17-12-26(5)16(15-8-10-33-13-15)11-19-28(26,35-19)27(6)21(17)25(4)9-7-18(30)24(2,3)22(25)20(31)23(27)32/h7-10,13,16-17,19,21,31H,11-12H2,1-6H3 |

InChI Key |

AJTULIWKBMDPCJ-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C |

Canonical SMILES |

CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C |

Other CAS No. |

10410-83-0 |

Synonyms |

NSC 302036; 13α,14β-Androsta-1,5-diene-3,7-dione, 14,15β-epoxy-17α-(3-furyl)-6,11α-dihydroxy-4,4,8-trimethyl-, 11-acetate (7CI); (11α,13α,14β,15β,17α)-11-(Acetyloxy)-14,15:21,23-diepoxy-6-hydroxy-4,4,8-trimethyl-24-norchola-1,5,20,22-tetraene-3,7-dione |

Origin of Product |

United States |

Synthetic and Chemical Biology Investigations of Nsc 302036

Advanced Synthetic Strategies for NSC-302036 and Analogues

The complex molecular architecture of natural products like NSC-302036 presents significant challenges and opportunities for synthetic organic chemistry. While detailed step-by-step total synthesis procedures for NSC-302036 were not extensively detailed in the examined literature, investigations into its structure and relationship with other natural products provide insights into synthetic strategies and potential routes.

One notable area of investigation involves the chemical correlation of Anthothecol (B1261871) with other related limonoids, such as hirtin (B1259772). Studies have explored the structural relationships between these compounds, suggesting possible transformations or common intermediates in their biosynthesis or degradation pathways. For instance, a reported chemical correlation of anthothecol with hirtin discussed a probable route involving ring-opening and rearrangement under mildly acidic conditions. This type of investigation, establishing structural links between complex natural products, can inform synthetic strategies by identifying potential precursor molecules or revealing key transformation steps.

The biosynthesis of NSC-302036, as a limonoid, is understood to likely involve the mevalonic acid (MVA) pathway, a common route for the synthesis of isoprenoids and steroids in plants. While the complete biosynthetic pathway for Anthothecol may still have uncharacterized steps, understanding these natural routes can inspire biomimetic synthetic approaches.

Beyond the parent compound, the synthesis of analogues and derivatives of NSC-302036 and other limonoids has been pursued to explore structure-activity relationships (SAR) and potentially develop compounds with modified or enhanced properties univpm.it. For example, over thirty synthetic analogues and derivatives of limonoids have been produced to examine their SAR, particularly in the context of insecticidal activity univpm.it. In the realm of nanotechnology for drug delivery, there have been mentions of synthesizing "eight analogues" related to Anthothecol-encapsulated nanoparticles, although specific synthetic methodologies for these analogues were not detailed in the available information. These efforts highlight the application of synthetic strategies to create chemical diversity around the core limonoid structure for biological evaluation.

Chemoinformatic and Computational Design of NSC-302036 Derivatives

Chemoinformatics and computational methods play an increasingly vital role in the study of natural products and the design of novel compounds. These approaches can complement synthetic efforts by providing insights into molecular properties, predicting biological activities, and guiding the design of derivatives.

In the context of NSC-302036 (Anthothecol), computational studies have been applied to investigate its characteristics and potential interactions. For instance, in silico studies have been utilized in the examination of Khaya anthotheca extracts, which contain Anthothecol, to evaluate properties such as ADME (Absorption, Distribution, Metabolism, and Excretion). Molecular docking simulations have also been employed in studies involving Anthothecol, particularly in the context of its biological activities and when formulated within nanoparticles. These docking studies aim to predict how Anthothecol might bind to specific biological targets, providing mechanistic insights at the molecular level.

The design of derivatives often relies on understanding the relationship between chemical structure and biological activity (SAR). Computational tools, including quantitative structure-activity relationship (QSAR) modeling and computational SAR analysis, can aid in this process by building predictive models based on structural features and observed activities. While the examined literature refers generally to SAR studies for limonoids and the application of computational methods in drug design and SAR analysis, detailed accounts of de novo computational design studies specifically focused on generating novel NSC-302036 derivatives based on computational predictions were not prominently featured. However, the application of computational techniques to evaluate existing or synthesized analogues is a common practice.

The use of chemoinformatic platforms and in silico techniques is recognized as crucial in the development of novel natural product-based agents, including those derived from plants like Khaya anthotheca. These tools can assist in the virtual screening of compound libraries, prediction of properties, and identification of promising scaffolds for further synthetic modification and biological testing.

Biological Activity Profiling and Mechanistic Elucidation of Nsc 302036

In Vitro Characterization of NSC-302036 Biological Efficacy

In vitro characterization is a fundamental step in understanding the potential biological effects of a compound. This typically involves assessing the compound's activity in controlled laboratory settings using biological components such as enzymes, proteins, or cell cultures. For a compound like NSC-302036, in vitro studies would aim to determine its potency and efficacy in modulating specific biological processes relevant to potential therapeutic applications. This could involve enzyme inhibition assays, receptor binding studies, or cell-free system evaluations. While the specific in vitro efficacy data for NSC-302036 was not found in the provided information, such studies are crucial for establishing the compound's intrinsic biological activity before moving to more complex cellular or in vivo models.

Cellular Impact and Phenotypic Screening of NSC-302036

Cellular screening plays a vital role in evaluating the impact of a compound on living cells. uchicago.eduhivontrafelen.be Phenotypic screening, in particular, involves observing and measuring changes in cellular behavior or morphology in response to compound treatment, without prior knowledge of the molecular target. bio-rad.com High-throughput cellular screening platforms allow for the rapid assessment of large libraries of compounds against various cell lines or cellular models relevant to specific diseases or biological pathways. uchicago.eduhivontrafelen.benih.gov For NSC-302036, cellular screening would involve treating different cell types with the compound and monitoring effects such as cell viability, proliferation, migration, apoptosis, or the activation/inhibition of specific cellular pathways using techniques like live-cell imaging or reporter assays. uchicago.edunih.gov Although specific results from such screenings for NSC-302036 were not available, these studies are instrumental in identifying the types of cells or biological processes that are most sensitive to the compound's effects.

Molecular Target Identification and Validation for NSC-302036

Identifying the specific molecular target(s) that a compound interacts with is critical for understanding its mechanism of action and for rational drug design. nih.govbio-rad.comscisynopsisconferences.compelagobio.com Target identification aims to pinpoint the protein, enzyme, nucleic acid, or other biomolecule directly bound or modulated by the compound. nih.govscisynopsisconferences.com Target validation then provides evidence that modulating this specific target is indeed responsible for the observed biological effects of the compound. nih.govbio-rad.comscisynopsisconferences.com

High-Throughput Approaches for NSC-302036 Target Discovery

High-throughput approaches are often employed for initial target discovery. These methods can broadly screen for interactions between a compound and a large number of potential targets. Techniques such as activity-based protein profiling (ABPP), thermal proteome profiling (TPP), or cellular thermal shift assay (CETSA) can assess compound engagement with proteins on a proteome-wide scale in live cells. pelagobio.com Affinity purification coupled with mass spectrometry is another common approach to isolate and identify proteins that bind to the compound. While specific high-throughput target discovery data for NSC-302036 were not found, these methodologies represent the state-of-the-art for initial target identification.

Biophysical and Biochemical Methods for NSC-302036 Target Validation

Once a potential target is identified, biophysical and biochemical methods are used for validation. nih.gov Biophysical techniques, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy, can provide detailed information about the binding kinetics, thermodynamics, and stoichiometry of the compound-target interaction. Biochemical assays, such as enzyme activity assays, binding assays using purified proteins, or functional assays in reconstituted systems, can confirm the direct interaction and its functional consequence. nih.gov Genetic approaches, such as siRNA knockdown, CRISPR/Cas9 editing, or overexpression of the putative target, can also be used to validate that modulating the target mimics or affects the compound's phenotype. nih.gov Without specific data on NSC-302036's interactions, the application of these methods remains a general description of the validation process.

Delineating the Mechanism of Action of NSC-302036

The mechanism of action (MoA) describes the specific biochemical and molecular processes through which a compound exerts its biological effect. nih.govnih.gov Delineating the MoA involves understanding how the compound's interaction with its target ultimately leads to the observed cellular and phenotypic changes. nih.gov

Investigating Downstream Signaling Pathways Modulated by NSC-302036

Understanding the MoA often requires investigating the downstream signaling pathways that are modulated following compound-target interaction. nih.gov This can involve studying changes in protein phosphorylation, gene expression levels, activation or translocation of transcription factors (such as NF-kappaB), or the activity of key enzymes in signaling cascades. nih.govnih.govnih.govnih.govresearchgate.net Techniques like Western blotting, quantitative PCR, reporter gene assays, or phosphoproteomics can be used to track these changes. For NSC-302036, investigating downstream pathways would reveal how its interaction with its target(s) perturbs cellular signaling networks, leading to its observed biological effects. nih.gov While general methods for investigating downstream pathways are well-established, specific findings regarding the pathways modulated by NSC-302036 were not available in the provided information.

Enzyme Kinetic Analysis and Inhibition Studies of NSC-302036

Enzyme kinetics is a fundamental aspect of understanding how enzymes function and how their activity can be modulated by chemical compounds numberanalytics.com. It involves the quantitative analysis of the rates of enzyme-catalyzed reactions and allows for the determination of key parameters such as Km and Vmax numberanalytics.com. Data fitting is a crucial step in this analysis, enabling researchers to fit experimental data to mathematical models like the Michaelis-Menten model to estimate these parameters numberanalytics.com.

Inhibition studies are a critical component of enzyme kinetics, providing insights into how a compound interacts with an enzyme to reduce its activity embrapa.br. These studies can help determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the affinity of the inhibitor for the enzyme, often expressed as an inhibition constant (Ki) embrapa.br. Analyzing enzyme kinetic data, including inhibition studies, can be facilitated by various tools and software designed for non-linear fitting of kinetic equations bio.toolsbiorxiv.org.

Detailed research findings regarding the specific enzyme targets and the results of enzyme kinetic and inhibition studies for NSC-302036 are essential for a comprehensive understanding of its mechanism of action at the molecular level. While general principles of enzyme kinetics and inhibition are well-established, specific data pertaining to NSC-302036's interactions with particular enzymes would typically be presented in the form of kinetic parameters (e.g., Ki values) obtained from experimental assays.

To illustrate the type of data that would be generated in enzyme kinetic and inhibition studies, a hypothetical data table is presented below. This table structure is representative of how such findings are often organized, showing the effect of varying inhibitor concentrations on enzyme activity at different substrate concentrations.

| Substrate Concentration ([S]) | Inhibitor Concentration ([I]) | Initial Velocity (v₀) |

| [S]₁ | 0 | v₀₁ |

| [S]₁ | [I]₁ | v₀₂ |

| [S]₁ | [I]₂ | v₀₃ |

| [S]₂ | 0 | v₀₄ |

| [S]₂ | [I]₁ | v₀₅ |

| [S]₂ | [I]₂ | v₀₆ |

| [S]₃ | 0 | v₀₇ |

| [S]₃ | [I]₁ | v₀₈ |

| [S]₃ | [I]₂ | v₀₉ |

Note: The data in this table are hypothetical and for illustrative purposes only.

Analysis of such data using appropriate kinetic models allows for the determination of kinetic parameters and the characterization of the inhibition mechanism.

| Parameter | Value |

| Km | Value |

| Vmax | Value |

| Ki | Value |

| Inhibition Type | Type |

Note: The data in this table are hypothetical and for illustrative purposes only.

Further detailed research findings might involve studies on the reversibility of inhibition, the specific binding site of NSC-302036 on the enzyme, and the impact of cellular context on its enzymatic activity.

Molecular Interaction Studies of Nsc 302036

Protein-Ligand Binding Dynamics and Specificity of NSC-302036

The interaction between a ligand, such as NSC-302036, and its protein target is a dynamic process governed by a multitude of non-covalent interactions. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specificity of NSC-302036 for its target protein is determined by the complementary shapes and chemical properties of the binding pocket and the ligand itself.

Studying the kinetics of this binding, including the association and dissociation rates, provides crucial insights into the stability and duration of the drug-target complex. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to quantify these binding affinities and thermodynamic parameters. While specific binding data for NSC-302036 is not publicly available, the general principles of protein-ligand interactions suggest that a high-affinity binder would exhibit a low dissociation constant (Kd), indicating a stable complex.

Allosteric Modulation and Conformational Changes Induced by NSC-302036

Allosteric modulation refers to the regulation of a protein's activity by a ligand binding to a site other than the protein's active site, known as an allosteric site. nih.govnih.gov This binding event induces a conformational change in the protein, which in turn alters the shape of the active site and its affinity for the endogenous ligand or substrate. nih.govnih.gov Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or neutral (binding without affecting activity). nih.govnih.gov

The interaction of NSC-302036 with a target protein could potentially lead to such allosteric effects. The binding of NSC-302036 to an allosteric site would trigger a cascade of subtle structural rearrangements within the protein. nih.gov These conformational changes can be investigated using various biophysical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and hydrogen-deuterium exchange mass spectrometry (HDX-MS). nih.gov These methods can provide detailed information about the structural changes in the protein upon ligand binding, revealing the mechanism of allosteric modulation. nih.gov

Computational Approaches to NSC-302036 Molecular Interactions

Computational methods are invaluable tools for studying molecular interactions at an atomic level, providing insights that can be difficult to obtain through experimental methods alone.

Molecular Docking and Dynamics Simulations for NSC-302036

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.govmdpi.commdpi.com For NSC-302036, docking studies would involve generating a three-dimensional model of the compound and placing it into the binding site of its target protein. A scoring function is then used to estimate the binding affinity for different poses, identifying the most likely binding mode.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the NSC-302036-protein complex over time. ub.edumdpi.comrsc.orgnih.gov MD simulations solve Newton's equations of motion for all the atoms in the system, providing a detailed view of the conformational changes, solvent effects, and the stability of the protein-ligand interactions. escholarship.orgnih.gov Key metrics from MD simulations include root mean square deviation (RMSD) to assess structural stability and root mean square fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description |

|---|---|

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. |

| Solvent Model | Explicit or implicit representation of the solvent (usually water) in the simulation. |

| Simulation Time | The duration of the simulation, which needs to be long enough to capture the biological event of interest. |

| Ensemble | The statistical mechanical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. |

Quantitative Structure-Activity Relationship (QSAR) for NSC-302036

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A 3D-QSAR model, for instance, could be developed for a series of analogs of NSC-302036 to understand how modifications to its structure affect its binding affinity or inhibitory activity. nih.gov

The process involves generating molecular descriptors for each compound, which quantify various physicochemical properties such as steric, electronic, and hydrophobic features. These descriptors are then correlated with the experimental biological activity using statistical methods like partial least squares (PLS) regression. nih.gov A robust QSAR model can then be used to predict the activity of novel, untested compounds, thereby guiding the design of more potent analogs of NSC-302036.

Table 2: Components of a QSAR Study

| Component | Description |

|---|---|

| Training Set | A set of compounds with known chemical structures and biological activities used to build the model. |

| Test Set | An independent set of compounds used to validate the predictive power of the QSAR model. |

| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. |

| Statistical Method | The algorithm used to correlate the descriptors with the biological activity. |

Preclinical Efficacy Research and Pharmacological Aspects of Nsc 302036 in Experimental Systems

Pathway Engagement Studies of NSC-302036 in Preclinical ModelsInformation regarding the molecular pathways modulated by NSC-302036 in preclinical models is not available in the scientific literature.

Without any primary or secondary research data, it is impossible to generate a scientifically accurate and informative article as per the user's request. It is recommended to verify the compound identifier and ensure it is a publicly disclosed research compound.

Advanced Methodologies and Future Directions in Nsc 302036 Research

Multi-Omics Integration in NSC-302036 Research (e.g., Proteomics, Metabolomics, Transcriptomics)

The application of multi-omics approaches, including proteomics, metabolomics, and transcriptomics, to elucidate the mechanism of action and biological impact of NSC-302036 remains an unexplored area. There is currently no available research detailing the effects of NSC-302036 on the proteome, metabolome, or transcriptome of any biological system. Such studies would be invaluable in identifying the molecular targets and pathways modulated by the compound, providing a deeper understanding of its cellular functions.

Application of Artificial Intelligence and Machine Learning in NSC-302036 Discovery

The integration of artificial intelligence (AI) and machine learning (ML) in the study of NSC-302036 is not documented in existing research. AI and ML have the potential to accelerate drug discovery by predicting compound activity, identifying potential drug targets, and optimizing molecular structures. However, the lack of substantial datasets related to the biological activity and chemical properties of NSC-302036 precludes the effective application of these computational tools.

Novel Assay Development and Screening Platforms for NSC-302036 Research

Information regarding the development of novel assays or the use of high-throughput screening platforms specifically for NSC-302036 is not present in the available literature. The creation of tailored assays is a crucial step in systematically evaluating the biological effects of a compound and for screening large libraries of molecules to identify derivatives with improved properties. Without foundational knowledge of the compound's biological targets, developing such specialized screening tools is a significant challenge.

Interdisciplinary Collaborative Research Initiatives for NSC-302036

There are no documented interdisciplinary collaborative research initiatives focused on NSC-302036. The complex nature of modern drug discovery and development necessitates collaboration between experts in various fields, including chemistry, biology, pharmacology, and computational science. The absence of such collaborations for NSC-302036 further underscores the nascent stage of research concerning this particular compound.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying NSC-302036?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., NSC-302036’s molecular targets or unresolved efficacy in specific models). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow the scope. For example: “How does NSC-30203 modulate [specific pathway] in [cell line/animal model] under [defined conditions] compared to [control]?” Ensure questions are specific, measurable, and theory-grounded .

- Avoid Broad Questions : Instead of “What is NSC-302036’s effect on cancer?”, focus on mechanistic or comparative hypotheses.

Q. What are best practices for conducting a literature review on NSC-302036?

- Systematic Approach :

Use databases (PubMed, Scopus) with keywords: “NSC-302036” + “kinase inhibitor” + “[specific disease/model]”.

Screen abstracts for relevance to your hypothesis.

Organize findings into themes (e.g., efficacy, toxicity, molecular interactions) and identify contradictions (e.g., conflicting IC50 values across studies) .

- Tools : Reference managers (Zotero, EndNote) for tracking citations and creating annotated bibliographies .

Q. How to design initial experiments to assess NSC-302036’s biological activity?

- Stepwise Protocol :

- Dose-Response Curves : Test a range of concentrations (e.g., 1 nM–100 µM) in triplicate.

- Controls : Include vehicle controls and positive/negative comparators (e.g., known inhibitors).

- Assay Selection : Use orthogonal methods (e.g., cell viability assays + Western blotting for target validation) .

- Data Recording : Document raw data, normalization methods, and outliers in a standardized format (e.g., Excel templates) .

Advanced Research Questions

Q. How to optimize experimental protocols for NSC-302036 under varying conditions (e.g., pH, temperature)?

- Iterative Testing :

Use factorial design to test variables (e.g., pH 6.5 vs. 7.4, 37°C vs. 25°C).

Measure outcomes (e.g., IC50, solubility) and apply ANOVA to identify significant interactions.

Validate optimized conditions in replicate experiments .

- Example Table :

| Condition | IC50 (µM) | Solubility (mg/mL) |

|---|---|---|

| pH 6.5, 25°C | 12.3 ± 1.2 | 0.45 |

| pH 7.4, 37°C | 8.7 ± 0.9 | 1.20 |

Q. How to resolve contradictions in NSC-302036 data from different methodologies?

- Triangulation Strategy :

Replicate experiments using the same methodology to rule out technical errors.

Compare results across methods (e.g., in vitro vs. in vivo, enzymatic assays vs. computational docking).

Assess confounding variables (e.g., cell line genetic drift, assay interference compounds) .

- Case Study : If one study reports NSC-302036 as a STAT3 inhibitor but another finds no effect, verify antibody specificity or use CRISPR-KO models to isolate STAT3’s role.

Q. What statistical methods are appropriate for analyzing NSC-302036’s dose-response relationships?

- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) using tools like GraphPad Prism.

- Outlier Handling : Apply Grubbs’ test or ROUT method to exclude outliers without biasing results.

- Multiplicity Correction : Use Bonferroni or Benjamini-Hochberg adjustments for high-throughput screens .

Q. How to validate NSC-302036’s mechanism of action using multi-omics approaches?

- Integrated Workflow :

Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

Proteomics : SILAC or TMT labeling to quantify protein abundance changes.

Network Analysis : Use STRING or Cytoscape to map NSC-302036’s targets onto pathways .

- Validation : Knockdown/overexpression of candidate targets to confirm functional relevance.

Q. How to ensure methodological rigor in longitudinal studies with NSC-302036?

- Quality Controls :

- Blinding : Randomize treatment groups and blind analysts to group assignments.

- Batch Effects : Include batch controls in multi-day experiments.

- Data Audits : Third-party verification of raw data and statistical code .

- Ethical Compliance : Adhere to institutional guidelines for animal/human studies, including attrition rate reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.